molecular formula C8H8ClNO4S B8781714 Methyl 2-chloro-5-sulfamoylbenzoate CAS No. 61508-36-9

Methyl 2-chloro-5-sulfamoylbenzoate

Cat. No. B8781714
M. Wt: 249.67 g/mol
InChI Key: UJGXIASTRIMVRT-UHFFFAOYSA-N
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Patent
US08049006B2

Procedure details

To methyl 5-amino-2-chlorobenzoate (16.2 g) in concentrated hydrochloric acid (40 ml)/acetic acid (120 ml) suspension, a sodium nitrite (7.6 g) aqueous solution (20 ml) was added under ice cooling and the mixture was stirred at that temperature for 45 minutes. Next, the inside temperature of the reaction vessel was cooled to −5° C., copper (II) chloride 2-hydrate (3.7 g) and a 21% sulfur dioxide in acetic acid solution (60 ml) were added, and the mixture was raised to room temperature and stirred at 12 hours. Under ice cooling, distilled water was added to the reaction solution, the mixture was stirred at that temperature for 30 minutes, and the precipitate was collected by filtration. The filtrate was dissolved in tetrahydrofuran (50 ml), 28% ammonia water (10 ml) was added under ice cooling, and the mixture was stirred at that temperature for 15 minutes. The tetrahydrofuran was distilled off in vacuo, then ethyl acetate/hexane was added. The precipitate was collected by filtration to obtain the title compound (10.9 g).
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
copper (II) chloride 2-hydrate
Quantity
3.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[CH:4][C:5]([Cl:12])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].[N:13]([O-])=O.[Na+].[S:17](=[O:19])=[O:18]>Cl.C(O)(=O)C>[NH2:13][S:17]([C:2]1[CH:3]=[CH:4][C:5]([Cl:12])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8])(=[O:19])=[O:18] |f:1.2|

Inputs

Step One
Name
Quantity
16.2 g
Type
reactant
Smiles
NC=1C=CC(=C(C(=O)OC)C1)Cl
Name
Quantity
7.6 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
aqueous solution
Quantity
20 mL
Type
reactant
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
Cl
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
copper (II) chloride 2-hydrate
Quantity
3.7 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at that temperature for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was raised to room temperature
STIRRING
Type
STIRRING
Details
stirred at 12 hours
Duration
12 h
DISTILLATION
Type
DISTILLATION
Details
Under ice cooling, distilled water
ADDITION
Type
ADDITION
Details
was added to the reaction solution
STIRRING
Type
STIRRING
Details
the mixture was stirred at that temperature for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The filtrate was dissolved in tetrahydrofuran (50 ml)
ADDITION
Type
ADDITION
Details
28% ammonia water (10 ml) was added under ice cooling
STIRRING
Type
STIRRING
Details
the mixture was stirred at that temperature for 15 minutes
Duration
15 min
DISTILLATION
Type
DISTILLATION
Details
The tetrahydrofuran was distilled off in vacuo
ADDITION
Type
ADDITION
Details
ethyl acetate/hexane was added
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
NS(=O)(=O)C=1C=CC(=C(C(=O)OC)C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 10.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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